molecular formula C13H17NO B018396 1-Benzylpiperidine-4-carbaldehyde CAS No. 22065-85-6

1-Benzylpiperidine-4-carbaldehyde

Cat. No. B018396
CAS RN: 22065-85-6
M. Wt: 203.28 g/mol
InChI Key: SGIBOXBBPQRZDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbaldehyde and its derivatives often involves the use of Pfitzinger and Friedlander syntheses, among other methods. For instance, Pfitzinger synthesis involves the reaction of 1-benzylpiperidin-4-one with compounds like 7-methylisatin, while Friedlander synthesis might involve 3-aminopyridine-4-carbaldehyde reacting with other organic compounds to yield a variety of structures. Such methods demonstrate the versatility and reactivity of the benzylpiperidine skeleton towards forming complex heterocycles (Chen & Deady, 1993).

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidine-4-carbaldehyde and its derivatives can be extensively analyzed through X-ray crystallography and spectroscopic methods. These analyses reveal the compound's conformation, bond lengths, angles, and potential for intermolecular interactions, crucial for understanding its reactivity and properties in chemical reactions (Rihs, Sigg, Hass, & Winkler, 1985).

Chemical Reactions and Properties

1-Benzylpiperidine-4-carbaldehyde participates in various chemical reactions, including oxidative cleavage, formation of imines, and reactions with primary amines. These reactions are fundamental for the synthesis of pharmacologically active compounds and other organic materials. For instance, its reaction with primary amines can result in the formation of imines, a crucial step in the synthesis of many organic compounds (Gazizov, Ivanova, Bagauva, Khairullin, & Musin, 2016).

Scientific Research Applications

  • Precursor for Novel Heterocycles Synthesis : It serves as a precursor for synthesizing novel heterocycles through reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Synthesis of Azaacridines : It is used in the synthesis of 'azaacridines' containing a methyl substituent peri to the central nitrogen (Chen & Deady, 1993).

  • Friedlaender Condensation Reactions : This compound is useful for synthesizing benzonaphthyridine derivatives via Friedlaender condensation reactions with reactive methylene compounds or cyclic ketones (Rote, Shelar, Patil, & Jachak, 2012).

  • Synthesis of Benzo[b]-1,10-phenanthrolines and Ruthenium(II) Complexes : It is utilized in the synthesis of benzo[b]-1,10-phenanthrolines and their ruthenium(II) complexes (Rahman & Jahng, 2007).

  • Synthesis of New N,N,C-terdentates : The compound is involved in the synthesis of new N,N,C-terdentates and their aromatized systems (Rahman & Jahng, 2007).

  • Synthesis of 1-Alkyl-1,2,3-Triazole-4-carbaldehydes : It plays a role in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).

  • Solar-Chemical Photo-Friedel–Crafts Heteroacylation : This compound is used in solar-chemical photo-Friedel–Crafts heteroacylation of 1,4-quinones, leading to high yields of heteroacylated hydroquinones (Benites, Ríos, Díaz, & Valderrama, 2011).

  • Ring Closures and Transformations : It can be used in acid-catalyzed ring closures and ring transformations to obtain dihydrochromeno[3,2-b]azet-2(1H)-ones (Bertha, Fetter, Kajtár-Peredy, Lempert, & Czira, 1998).

  • Ionic Liquid-Based Condensation Reactions : The compound is useful in ionic liquid-based condensation reactions for producing aromatic aldehydes with shorter times and higher yields (Hangarge, Jarikote, & Shingare, 2002).

  • Biological and Pharmacological Activities : As a key intermediate or end product in various biosynthetic pathways in fungi, it exhibits diverse biological and pharmacological activities (Ran & Li, 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye damage . Safety measures include wearing protective equipment and avoiding ingestion and contact with eyes .

properties

IUPAC Name

1-benzylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOXBBPQRZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176554
Record name 1-Benzylpiperidine-4-carbaldehyde
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carbaldehyde

CAS RN

22065-85-6
Record name 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-benzylpiperidine-4-carbaldehyde
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Record name 1-BENZYLPIPERIDINE-4-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene was added 1.5M diisobutylaluminum hydride in toluene (28 ml, 0. 042 mol) at -78° C. The mixture was stirred at -78° C. for 1 hr and quenched with 150 ml of MeOH and the dry ice bath was removed. After stirring for 2 hr at r.t., the mixture was filtered through diatomaceous earth (Celite (trademark)) and washed with methanol. The filtrate was concentrated to dryness to give 6.91 g (92%) of 1-benzylpiperidine-4-carboxaldehyde which can be used directly or purified by vacuum distillation, bp 93°-97° C./1 mmHg. HNMR (CDCl3)δ 1.6-1.8 (m, 2H), 1.8-1.9 (m, 2H), 2.05-2.17 (m, 2H), 2.17-2.3 (m, 1H), 2.75-2.9 (m, 2H), 3.5 (s, 2H), 7.2-7.4 (m, 5H), 9.6 (s, 1H) ppm.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4.08 g of (methoxymethyl)triphenyl-phosphonium chloride in 20 mL of THF was added 8.11 mL of n-butyllithium(1.6 M in hexane) at 0° C. The reaction was stirred at 0° C. for 0.5 h. To the resulting solution was added 2.05 g of 1-benzyl-4-piperidone at 0° C. After stirring at rt for 1 h, the reaction was refluxed for 3 h. The reaction was cooled to rt and partitioned between EtOAc and H2O. The organic layer was washed with sat'd NaCl, dried over MgSO4 and concentrated to afford 5.48 g of viscous oil. The oil was dissolved in 20 mL of formic acid (96%). After stirring at rt for 4 h, the mixture was concentrated. The residue was dissolved in EtOAc and washed with sat'd NaHCO3 followed by sat'd NaCl. The organic layer was dried over MgSO4 and concentrated. The residue was purified by flash chromatography eluting with 1:1 v/v hexanes/EtOAc followed by EtOAc to give 877 mg of the title compound.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-4-carbaldehyde
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Reactant of Route 6
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1-Benzylpiperidine-4-carbaldehyde

Citations

For This Compound
37
Citations
SBB Prasad, S Mysore, CSA Raj… - Current Bioactive …, 2020 - ingentaconnect.com
… Second step involves the Aldol Condensation in which protected 1-benzylpiperidine-4-carbaldehyde (13) is treated with 2,3-dihydro-5,6-dimethoxyinden-1-one (14) in presence of mild …
Number of citations: 2 www.ingentaconnect.com
N Niphade, A Mali, K Jagtap, RC Ojha… - … Process Research & …, 2008 - ACS Publications
A simple, efficient and highly economic process for the production of donepezil hydrochloride (1), an anti-Alzheimer drug is reported. The process relies upon improved and large-scale …
Number of citations: 26 pubs.acs.org
M Estrada, C Pérez, E Soriano, E Laurini… - Future Medicinal …, 2016 - Future Science
… On the other hand, the Knoevenagel-Doebner reaction of 1-benzylpiperidine-4-carbaldehyde and cyanoacetic acid yielded a mixture of unsaturated nitriles, which were subjected to a …
Number of citations: 30 www.future-science.com
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com
Y Liu, G Uras, I Onuwaje, W Li, H Yao, S Xu, X Li… - European Journal of …, 2022 - Elsevier
… Compounds 4a-c were oxidized with m-CPBA to give sulfones (5a-c), which were reacted with 1-benzylpiperidine-4-carbaldehyde by a Wittig-Hornor reaction to produce the target …
Number of citations: 13 www.sciencedirect.com
D Silva, M Chioua, A Samadi, P Agostinho… - ACS Chemical …, 2013 - ACS Publications
… -5-formyl-4-phenylnicotinonitrile (30) (47) and (E)-4-(1-benzylpiperidin-4-yl)but-3-en-2-one (32) (Scheme 3), prepared from commercially available 1-benzylpiperidine-4-carbaldehyde (…
Number of citations: 53 pubs.acs.org
NC Niphade - lib.unipune.ac.in
Solifenacin, an anti-muscarinic agent was developed for treatment of contraction of overactive bladder with urge incontinence [1]. A muscarinic receptor antagonist (MRA) is an agent …
Number of citations: 2 lib.unipune.ac.in
S Patel, S Jain, R Gururani, J Dwivedi, S Sharma - papers.ssrn.com
In an ongoing effort to develop a potential therapeutic agent against Alzheimer’s disease (AD), several donepezil analogues have been synthesized and examined. We here in …
Number of citations: 0 papers.ssrn.com
J Liu, L Liu, L Zheng, KW Feng, HT Wang, JP Xu… - European Journal of …, 2022 - Elsevier
… To a solution of 15a-g (1 mmol) in toluene (5 mL) was added NaOH (0.12 g, 3 mmol) and 1-benzylpiperidine-4-carbaldehyde (0.31 g, 1.5 mmol) at room temperature. The mixture was …
Number of citations: 6 www.sciencedirect.com
B Laroche, Y Saito, H Ishitani… - … Process Research & …, 2019 - ACS Publications
A general method for the aldol condensation of aromatic ketones with aldehydes was developed under continuous-flow conditions using a commercially available, strongly basic anion-…
Number of citations: 22 pubs.acs.org

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